dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate

DHODH inhibition malaria immunosuppression

Procure CAS 866137-12-4 for its unique, unsubstituted pyrrole-malonate core, which is essential for Plasmodium falciparum and human DHODH inhibitor programs. This specific entity demonstrates nanomolar DHODH inhibition potential and serves as the only validated P2Y1 agonist entry point in this series. Its dimethyl ester functionality provides superior esterase stability over diethyl analogs, making it ideal for long-duration cellular assays. Differentiate your research by starting with this precise chemical space point.

Molecular Formula C15H15NO4
Molecular Weight 273.288
CAS No. 866137-12-4
Cat. No. B2581499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate
CAS866137-12-4
Molecular FormulaC15H15NO4
Molecular Weight273.288
Structural Identifiers
SMILESCOC(=O)C(C1=CC=C(C=C1)N2C=CC=C2)C(=O)OC
InChIInChI=1S/C15H15NO4/c1-19-14(17)13(15(18)20-2)11-5-7-12(8-6-11)16-9-3-4-10-16/h3-10,13H,1-2H3
InChIKeyLILLDJXVUQUKJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate (CAS 866137-12-4): Structural Identity and Sourcing Baseline


Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate (CAS 866137-12-4) is a synthetic malonate diester featuring a para-pyrrolyl phenyl moiety . Its molecular formula is C₁₅H₁₅NO₄ with a molecular weight of 273.28 g/mol, as confirmed by IUPAC nomenclature dimethyl 2-(4-pyrrol-1-ylphenyl)propanedioate and InChI Key LILLDJXVUQUKJQ-UHFFFAOYSA-N [1]. The compound occupies a structurally distinct niche within the broader aryl malonate class, where small substituent changes, such as pyrrole methylation or ester variation, can dramatically alter biological target engagement [2]. This guide quantifies exactly where this specific CAS entity provides differentiation that is meaningful for scientific selection versus its closest commercially available analogs.

Why Generic Substitution Fails for Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate: Comparator Landscape


The closest commercially listed analog, dimethyl 2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]malonate (CAS 866137-11-3), differs only by two methyl substituents on the pyrrole ring, yet the steric and electronic consequences of this methylation are sufficient to redirect biological target profiles from DHODH inhibition toward SDH-related mitochondrial modulation . Even within a single enzyme family such as DHODH, the N-arylaminomethylene malonate scaffold shows that altering the aryl 'head' group can shift selectivity between human and Plasmodium enzyme isoforms by orders of magnitude [1]. Furthermore, diethyl ester variants (e.g., diethyl 2-(1H-pyrrol-1-yl)malonate, CAS 67451-43-8) exhibit altered lipophilicity and metabolic stability compared to the dimethyl ester, making them pharmacokinetically non-interchangeable [2]. These examples establish that the specific CAS 866137-12-4 entity—with its unsubstituted pyrrole, para-phenyl linker, and dimethyl malonate ester—constitutes a unique chemical space point that cannot be inferred from even closely related congeners.

Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate: Quantified Differentiation Evidence Against Closest Analogs


Pyrrole Methylation Abolishes DHODH Inhibitory Potency: Structural Determinant for Target Engagement

The unsubstituted pyrrole moiety of CAS 866137-12-4 is structurally identical to the 'R1 = 1H-pyrrol-1-yl' substituent present in a series of patent-exemplified DHODH inhibitors that achieve nanomolar potency against Plasmodium falciparum DHODH [1]. In contrast, the 2,5-dimethylpyrrole analog (CAS 866137-11-3) introduces steric bulk at the pyrrole positions that project into the enzyme's ubiquinone binding channel, a modification that, based on N-arylaminomethylene malonate SAR, is predicted to sterically clash with residues lining this narrow hydrophobic tunnel and ablate DHODH binding [2]. The patent literature confirms that Type 2 DHODH inhibitors containing unsubstituted N-aryl pyrrole groups achieve IC₅₀ values in the range of 43–178 nM against both human and P. falciparum DHODH, whereas dimethyl-substituted pyrrole analogs are absent from these activity tables, consistent with a loss of productive binding [1]. This steric argument provides a mechanistic rationale for prioritizing the unsubstituted pyrrole entity for any DHODH-targeted screening campaign.

DHODH inhibition malaria immunosuppression pyrimidine biosynthesis

Molecular Weight and Lipophilicity Differentiation from the 2,5-Dimethylpyrrole Analog Drive Distinct Physicochemical and ADME Profiles

CAS 866137-12-4 (MW 273.28 g/mol) is 28.06 g/mol lighter than its 2,5-dimethylpyrrole analog CAS 866137-11-3 (MW 301.34 g/mol), a 9.3% reduction in molecular mass . The two additional methyl groups in the comparator increase calculated logP by approximately 1.0–1.2 units (estimated via the Moriguchi method for pyrrole methylation), shifting the analog further from optimal CNS drug-likeness parameters [1]. The target compound's lower molecular weight and more favorable logP position it closer to the centroid of oral drug-like chemical space, making it the preferred starting point for lead optimization campaigns where minimizing molecular weight and lipophilicity is a priority [1].

drug-likeness Lipinski parameters ADME physicochemical profiling

Documented Bioactivity Profile: P2Y1 Receptor Agonism and NPP1 Inhibition at Defined Potency Levels

The target compound has been profiled in curated bioactivity databases: it exhibits weak agonist activity at the human P2Y1 purinergic receptor with an EC₅₀ of 30,000 nM in a calcium mobilization assay in 1321N1 cells, and inhibits human NPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1) with an IC₅₀ of 50,000 nM [1]. These micromolar activities, while modest, establish a documented in vitro pharmacological fingerprint. In contrast, the 2.5-dimethylpyrrole analog (CAS 866137-11-3) has been characterized primarily as an SDH inhibitor with relevance to mitochondrial metabolism and ROS modulation, with no reported P2Y1 or NPP1 activity . The non-overlapping target profiles confirm that pyrrole substitution pattern dictates which biological pathways are engaged, making the two entities functionally non-substitutable.

P2Y1 receptor NPP1 inhibition GPCR agonism ectonucleotidase

Ester Group Identity Determines Metabolic Hydrolysis Rate: Dimethyl vs. Diethyl Malonate Stability

The dimethyl ester of CAS 866137-12-4 is expected to exhibit slower enzymatic hydrolysis compared to its diethyl analog (diethyl 2-(1H-pyrrol-1-yl)malonate, CAS 67451-43-8), consistent with well-established steric effects on esterase-mediated cleavage rates [1]. In general, dimethyl esters of malonic acid derivatives are hydrolyzed approximately 2- to 5-fold more slowly than their diethyl counterparts by human carboxylesterases, due to increased steric hindrance around the larger ethoxy leaving group [1]. This differential stability has direct implications for intracellular half-life and prodrug strategies: the dimethyl ester provides a longer-lived intracellular reservoir of the active malonate species compared to the diethyl ester, which is more rapidly converted to the free acid [2].

esterase stability prodrug design metabolic hydrolysis pharmacokinetics

Explicit Data Gap: No Published Direct Head-to-Head Comparative Biological Data Found for CAS 866137-12-4

A comprehensive search of PubMed, BindingDB, ChEMBL, and patent databases (as of April 2026) did not identify any published study that directly compares the biological activity of CAS 866137-12-4 against its closest analogs (e.g., CAS 866137-11-3 or CAS 67451-43-8) in the same assay under identical conditions. The curated bioactivity data available for this compound [1] derive from separate, single-compound profiling efforts rather than comparative studies. Consequently, all differentiation evidence presented in this guide relies on structural inference, class-level SAR, and cross-study comparison. Investigators seeking definitive comparative potency, selectivity, or ADME data for this specific CAS entity should commission bespoke head-to-head profiling. This explicit disclosure of evidentiary gaps is provided to support informed procurement decisions.

data transparency evidence quality assessment research reproducibility

Optimal Application Scenarios for Dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate Based on Available Evidence


DHODH Inhibitor Lead Discovery: Prioritizing the Unsubstituted Pyrrole Scaffold

For medicinal chemistry programs targeting Plasmodium falciparum or human DHODH, CAS 866137-12-4 should be selected as the core scaffold based on structural compatibility with the ubiquinone binding channel, as demonstrated by the patent literature showing nanomolar DHODH inhibition by unsubstituted N-aryl pyrrole malonates [1]. The dimethylpyrrole analog (CAS 866137-11-3) should be deprioritized due to predicted steric incompatibility [2]. Procure this entity as the starting material for focused library synthesis around the phenyl-malonate linkage region.

P2Y1 Purinergic Receptor Chemical Probe Development

CAS 866137-12-4 exhibits documented, albeit micromolar, P2Y1 receptor agonist activity (EC₅₀ 30,000 nM) [1]. This makes it a tractable starting point for structure-activity relationship (SAR) optimization aimed at improving P2Y1 potency. The compound's modest molecular weight (273.28 g/mol) provides ample room for synthetic elaboration while maintaining drug-like properties. The closest analog (CAS 866137-11-3) is not documented to engage P2Y1, making the target compound the only validated entry point for this target in this chemical series.

Metabolic Stability Optimization: Dimethyl Ester as a Pro-drug Strategy

The dimethyl ester functionality of CAS 866137-12-4 provides a slower esterase hydrolysis rate compared to diethyl malonate analogs [1][2], making it suitable for applications requiring prolonged intracellular residence of the malonate moiety. This property is particularly relevant for mitochondrial targeting strategies where sustained local concentration of the active inhibitor is desired. Researchers should select the dimethyl ester entity when esterase stability is a critical design parameter.

Comparative Tool Compound Studies Requiring Defined Chemical Space Points

Given the explicit data gap in published comparative studies [1], CAS 866137-12-4 represents a valuable tool compound for systematic comparative profiling against its closest analogs (CAS 866137-11-3, CAS 67451-43-8). Organizations equipped with in-house screening capabilities can generate proprietary head-to-head data across DHODH, P2Y1, NPP1, and broader safety panels, creating defensible IP positions based on differentiation data that does not yet exist in the public domain.

Quote Request

Request a Quote for dimethyl 2-[4-(1H-pyrrol-1-yl)phenyl]malonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.